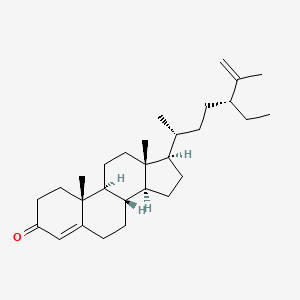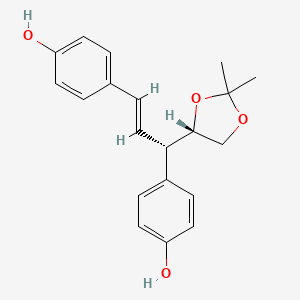
1-Bromo-2-methylpropane-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-methylpropane-d9 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is a halogenated alkane, specifically a brominated derivative of 2-methylpropane. The presence of deuterium atoms makes it particularly useful in various scientific research applications, especially in the field of nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methylpropane-d9 can be synthesized through the halogenation of 2-methylpropane-d9. The process typically involves the reaction of 2-methylpropane-d9 with bromine in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the selective bromination of 2-methylpropane-d9, and the product is purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-methylpropane-d9 undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions (S_N1 and S_N2): In these reactions, the bromine atom is replaced by a nucleophile. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Elimination Reactions (E1 and E2): These reactions result in the formation of alkenes. For example, the reaction with a strong base like potassium tert-butoxide can lead to the formation of 2-methylpropene.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide, potassium hydroxide, and various alkoxides. The reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are commonly used. The reactions are usually conducted at elevated temperatures to favor elimination over substitution.
Major Products:
Nucleophilic Substitution: The major products are the corresponding substituted alkanes, such as alcohols, ethers, or amines.
Elimination Reactions: The primary product is 2-methylpropene.
Scientific Research Applications
1-Bromo-2-methylpropane-d9 is widely used in scientific research due to its unique properties:
NMR Spectroscopy: The deuterium atoms in the compound make it an excellent internal standard for NMR spectroscopy, allowing for precise measurements and analysis of chemical structures.
Isotope Labeling: It is used in studies involving metabolic pathways and reaction mechanisms, where the deuterium atoms serve as tracers.
Organic Synthesis: The compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methylpropane-d9 in chemical reactions involves the formation of a carbocation intermediate in S_N1 reactions or a concerted mechanism in S_N2 reactions. In elimination reactions, the base abstracts a proton from the β-carbon, leading to the formation of a double bond and the expulsion of the bromide ion.
Comparison with Similar Compounds
1-Bromo-2-methylpropane: The non-deuterated version of the compound, which behaves similarly in chemical reactions but lacks the benefits of deuterium labeling.
2-Bromo-2-methylpropane: Another brominated isomer with different reactivity due to the position of the bromine atom.
2-Chloro-2-methylpropane: A chlorinated analogue that undergoes similar reactions but with different reaction rates and conditions.
Uniqueness: 1-Bromo-2-methylpropane-d9 is unique due to the presence of deuterium atoms, which provide distinct advantages in NMR spectroscopy and isotope labeling studies. This makes it particularly valuable in research applications where precise measurements and tracking of molecular transformations are required.
Properties
IUPAC Name |
1-bromo-1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Br/c1-4(2)3-5/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVFKOKELQSXIQ-CBZKUFJVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
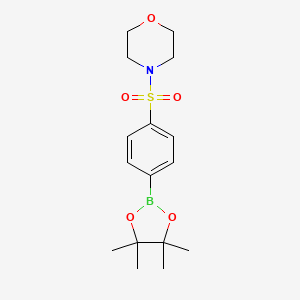
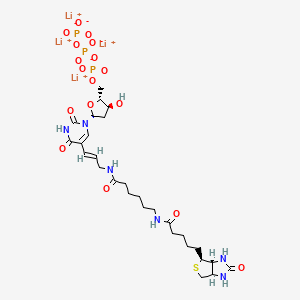
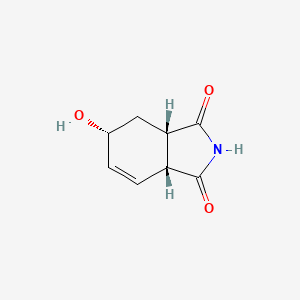

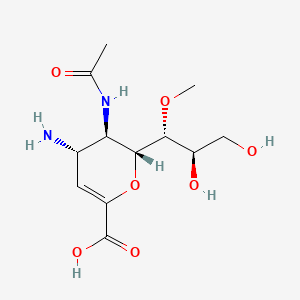
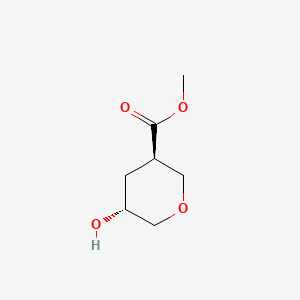
![N2-[(2R)-4-[(1,1-Dimethylethoxy)amino]-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-N5-[[[2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl]sulfonyl]amino]iminoethyl-L-ornithine](/img/structure/B566089.png)
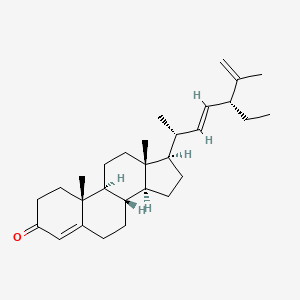
![2-[(4-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566091.png)
![5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine](/img/structure/B566092.png)
![2-[(2,3-Dihydro-2-oxo-1H-indol-5-yl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566093.png)
![2-[(4-Aminophenyl)propan-2-yl]-4-thiazolecarboxylic Acid Hydrochloride](/img/structure/B566095.png)
